4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Description
4,4-Dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is a fluorinated thiazol-2-amine derivative characterized by a 4,5-dihydrothiazole core substituted with two methyl groups at the 4-position and a 3-(trifluoromethyl)phenyl group at the amine nitrogen. The compound’s molecular formula is inferred as C₁₂H₁₃F₃N₂S (based on structural analogs in ), with a molecular weight of approximately 274.3 g/mol. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-5H-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2S/c1-11(2)7-18-10(17-11)16-9-5-3-4-8(6-9)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZBLFDLXGYQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a radical initiator.
Coupling with the Phenyl Group: The final step involves coupling the trifluoromethylated thiazole with a phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or phenyl derivatives.
Scientific Research Applications
4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
4,4-Dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
- Molecular Formula : C₁₃H₁₈N₂S
- Key Differences: The phenyl group is linked via an ethyl chain rather than directly attached.
N-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Molecular Formula : C₁₀H₁₁FN₂S
- Key Differences : Substituted with fluorine and methyl groups on the phenyl ring.
- Impact : Fluorine’s electronegativity enhances polarity, while the methyl group introduces steric hindrance. This compound may exhibit altered solubility and receptor interactions compared to the -CF₃ derivative .
N-[2-(2,4-Dichlorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
- Molecular Formula : C₁₁H₁₂Cl₂N₂S
- Key Differences : Features a dichlorophenyl group attached via an ethyl linker.
- Impact : Chlorine’s electron-withdrawing nature and steric bulk may enhance halogen bonding but reduce metabolic stability compared to -CF₃ .
Analogues with Modified Heterocyclic Cores
5-[3-(Trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Molecular Formula : C₉H₆Cl₂N₂S
- Key Differences : Lacks the dihydro (saturated) thiazole ring and methyl substituents.
Analogues with Functional Group Variations
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
- Molecular Formula : C₁₀H₈BrF₃N₂OS
- Key Differences : Combines bromine and trifluoromethoxy (-OCF₃) groups on the phenyl ring.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
4,4-Dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazoles, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The unique trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-5H-1,3-thiazol-2-amine |
| CAS Number | 281211-64-1 |
| Molecular Formula | C12H13F3N2S |
| Molecular Weight | 284.30 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group significantly influences the compound's binding affinity and selectivity. This interaction may modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar thiazole structures can inhibit cell proliferation in various cancer cell lines. The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances cytotoxic activity. In one study, thiazole derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. It is suggested that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property is crucial in developing treatments for chronic inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been documented in several studies. These compounds have shown efficacy against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies and Research Findings
-
Cytotoxicity Studies
- A study evaluated the cytotoxic effects of various thiazole derivatives on Jurkat T cells and HT29 colorectal cancer cells. Compounds with specific substitutions on the phenyl ring exhibited IC50 values significantly lower than standard treatments, highlighting their potential as effective anticancer agents .
- Mechanistic Insights
-
Synthetic Pathways
- The synthesis of this compound involves several key steps: forming the thiazole ring through reactions involving thioamides and halogenated ketones, followed by the introduction of the trifluoromethyl group via radical trifluoromethylation. Understanding these synthetic routes is crucial for developing analogs with enhanced biological properties.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for scalability?
Methodological Answer: The synthesis typically involves Hantzsch thiazole cyclization or condensation of thiourea derivatives with α-haloketones. Key steps include:
- Precursor Selection : Use 3-(trifluoromethyl)aniline and 4,4-dimethyl-4,5-dihydrothiazol-2-amine precursors.
- Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or ethanol under reflux.
- Catalysis: Potassium carbonate or triethylamine to facilitate cyclization.
- Temperature: 80–100°C for 6–12 hours.
- Scalability : Use continuous flow reactors for improved yield and purity, as demonstrated in industrial-scale thiazole syntheses .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the thiazoline ring (δ 3.2–3.8 ppm) and trifluoromethylphenyl group (δ 7.2–7.6 ppm).
- ¹³C NMR : Confirm quaternary carbons in the thiazoline ring (δ 160–170 ppm).
- IR Spectroscopy : Detect N–H stretching (≈3300 cm⁻¹) and C=S bonds (≈1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.1).
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer: The –CF₃ group enhances:
- Lipophilicity : Measured via logP values (e.g., ≈3.5 using shake-flask method).
- Metabolic Stability : Resistance to oxidative degradation (tested in liver microsome assays).
- Electron-Withdrawing Effects : Reduces pKa of adjacent amine groups (determined via potentiometric titration).
Comparative studies with non-fluorinated analogs show improved bioavailability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) is used to:
- Map electrostatic potentials (ESP) to identify nucleophilic/electrophilic sites.
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior (e.g., HOMO ≈ -6.2 eV).
- Simulate IR and NMR spectra for cross-validation with experimental data.
Example: Afza et al. (2021) applied DFT to analyze charge distribution in similar thiazole derivatives .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer: Address discrepancies through:
- Pharmacokinetic Modeling : Track absorption/distribution using LC-MS/MS in plasma and tissues.
- Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF-MS.
- Dose-Response Calibration : Adjust in vitro concentrations to match in vivo exposure levels.
A study on structurally related thiadiazoles highlighted the role of protein binding in reducing free drug availability in vivo .
Q. What experimental designs assess environmental fate and ecotoxicological impact?
Methodological Answer: Adopt a tiered approach:
- Abiotic Stability : Hydrolysis/photolysis studies under varying pH and UV light (OECD Guideline 111).
- Biotic Degradation : Use OECD 301F respirometry to measure microbial mineralization.
- Ecotoxicology :
Q. How do crystallographic data inform molecular conformation and intermolecular interactions?
Methodological Answer: X-ray diffraction reveals:
- Torsional Angles : Dihedral angles between thiazoline and phenyl rings (e.g., 15–25°).
- Hydrogen Bonding : N–H⋯S interactions stabilizing crystal packing (distance ≈2.9 Å).
- π-π Stacking : Between trifluoromethylphenyl groups (≈3.5 Å spacing).
A study on 4-(4-chlorophenyl)thiazol-2-amine analogs demonstrated how substituents dictate supramolecular architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
